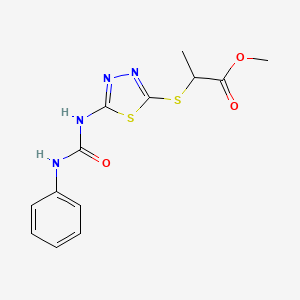
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a complex organic compound known for its multifaceted applications in the realms of chemistry, biology, medicine, and industry. This compound features a thiadiazole ring system, characterized by nitrogen and sulfur atoms, conferring unique reactivity and stability properties. The inclusion of both ureido and ester functionalities contributes to its versatility in synthetic chemistry and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate generally involves a multi-step synthetic route:
Thiadiazole Ring Formation: : The synthesis typically begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions.
Ureido Group Introduction: : The phenylureido group is introduced via a reaction between the thiadiazole derivative and phenyl isocyanate.
Thioesterification: : The final step involves the thioesterification of the thiadiazole-phenylurea intermediate with methyl 2-mercaptopropanoate, typically under mild acidic conditions to obtain the desired methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound is optimized for scalability and efficiency. This involves:
Utilization of continuous flow reactors for the cyclization and subsequent reactions.
Catalysts or reagents that enhance yield and purity while minimizing by-products.
Implementation of green chemistry principles to reduce waste and energy consumption.
化学反应分析
Types of Reactions
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate undergoes several types of chemical reactions, including:
Oxidation: : Leading to the formation of sulfoxides or sulfones.
Reduction: : Resulting in the formation of thiols or amines.
Nucleophilic Substitution: : At the ester or ureido sites, yielding various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or meta-chloroperbenzoic acid.
Reducing Agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Including amines, alcohols, and thiols under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the reagents and conditions used. For instance, oxidation can yield sulfone derivatives, while nucleophilic substitution at the ester site can produce amide or thioether derivatives.
科学研究应用
Chemistry
Ligand Development: : This compound serves as a building block for designing ligands for metal complexes used in catalysis.
Synthesis of Heterocyclic Compounds: : Its unique structure aids in the synthesis of other heterocyclic frameworks.
Biology and Medicine
Antimicrobial Agents: : It exhibits potential antimicrobial activity due to its thiadiazole ring.
Enzyme Inhibition: : Acts as a potential enzyme inhibitor in biochemical pathways.
Industry
Material Science: : Used in the development of polymers and materials with specific electronic or photonic properties.
Agricultural Chemicals: : Precursor for synthesizing agrochemicals with improved efficacy.
作用机制
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate exerts its effects through various mechanisms, including:
Binding to Metal Ions: : The thiadiazole ring can chelate metal ions, influencing catalytic activity or inhibiting metalloproteins.
Enzyme Interaction: : The ureido group can form hydrogen bonds or interact with the active sites of enzymes, altering their activity.
Cellular Pathways: : It can modulate biological pathways by acting as an inhibitor or activator of specific enzymes.
相似化合物的比较
Similar Compounds
Methyl 2-((5-aminotriazol-1-yl)thio)propanoate: : Similar structure but with an aminotriazole ring.
Ethyl 2-((5-(4-chlorophenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Substituted with a chlorophenyl group.
Propyl 2-((5-(methylthio)-1,3,4-thiadiazol-2-yl)thio)propanoate: : Contains a methylthio group instead of phenylureido.
Uniqueness
Methyl 2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to its phenylureido functionality, which enhances its potential biological activity and ability to participate in diverse chemical reactions. This unique combination of structural elements makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
methyl 2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3S2/c1-8(10(18)20-2)21-13-17-16-12(22-13)15-11(19)14-9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,14,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRGJWAGOFBGHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














